2-(2-Aminoethyl)thiazole

Vue d'ensemble

Description

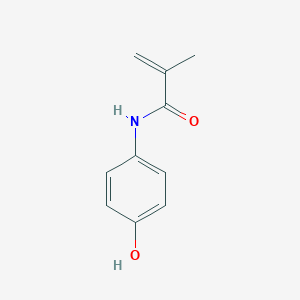

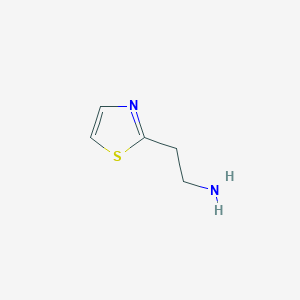

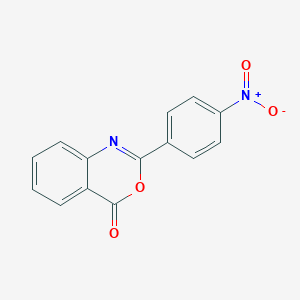

2-(2-Aminoethyl)thiazole, also known as 2-(1,3-thiazol-2-yl)ethan-1-amine, belongs to the class of organic compounds known as 2-arylethylamines . It is a heterocyclic amine featuring a thiazole core .

Synthesis Analysis

2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .

Molecular Structure Analysis

The molecular formula of 2-(2-Aminoethyl)thiazole is C4H6N2S . The structure of 2-aminothiazole derivatives has been characterized by FTIR and NMR .

Chemical Reactions Analysis

The reaction of 2-aminothiazole derivatives with the anhydride derivative has been reported to yield a group of new 2-(4-arylthiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole1,3(2H)-dione derivatives .

Physical And Chemical Properties Analysis

2-(2-Aminoethyl)thiazole is soluble in water, alcohols, and diethyl ether . Its molecular weight is approximately 114.169 Da .

Applications De Recherche Scientifique

Anticancer Activity

2-(2-Aminoethyl)thiazole derivatives have been studied for their potential anticancer properties. These compounds can interfere with various cellular processes that are crucial for cancer cell survival and proliferation. For instance, some derivatives have been found to inhibit tubulin polymerization, which is essential for cell division .

Antimicrobial Properties

This class of compounds exhibits significant antimicrobial activity. They have been used to develop new treatments against multidrug-resistant strains of bacteria and fungi. Their mechanism of action often involves disrupting the microbial cell wall or interfering with essential enzymes .

Anti-inflammatory and Analgesic Effects

2-(2-Aminoethyl)thiazole compounds have shown anti-inflammatory and analgesic effects, making them potential candidates for the treatment of chronic inflammatory diseases and pain management. They modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .

Antioxidant Effects

The antioxidant properties of 2-(2-Aminoethyl)thiazole are attributed to their ability to scavenge free radicals and protect cells from oxidative stress. This is particularly beneficial in preventing diseases associated with oxidative damage .

Anti-HIV Activity

Research has indicated that certain 2-(2-Aminoethyl)thiazole derivatives can act as inhibitors against HIV, potentially leading to new therapeutic agents for the treatment of HIV/AIDS. They target specific proteins required for the virus’s replication cycle .

Agricultural Applications

Beyond medical applications, these compounds have also been explored for their use in agriculture. They serve as fungicides and have shown effectiveness in inhibiting the growth of plant pathogens, thereby protecting crops from various diseases .

Mécanisme D'action

Target of Action

2-(2-Aminoethyl)thiazole, also known as 2-Thiazol-2-yl-ethylamine, is a synthetic organic compound . It is part of the 2-aminothiazole class of compounds, which have been found to have a wide range of biological activities . These compounds act as ligands of estrogen receptors and afford a new group of adenosine receptor antagonists . They are also utilized as fungicides, inhibiting the in vivo growth of Xanthomonas, or as schistosomicidal and anthelmintic drugs .

Mode of Action

The mode of action of 2-(2-Aminoethyl)thiazole involves its interaction with its targets, leading to various changes. For instance, as a ligand of estrogen receptors, it may influence the signaling pathways associated with these receptors . As an adenosine receptor antagonist, it may block the effects of adenosine, influencing various physiological processes .

Biochemical Pathways

For instance, its anticancer activity suggests it may interact with pathways involved in cell proliferation and apoptosis .

Pharmacokinetics

Its wide range of biological activities suggests that it is likely to be well-absorbed and distributed throughout the body .

Result of Action

The molecular and cellular effects of 2-(2-Aminoethyl)thiazole’s action are diverse, given its wide range of biological activities. For instance, its anticancer activity suggests it may induce apoptosis or inhibit cell proliferation in cancer cells . Its antimicrobial activity suggests it may inhibit the growth of bacteria or fungi .

Safety and Hazards

Propriétés

IUPAC Name |

2-(1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c6-2-1-5-7-3-4-8-5/h3-4H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZOYAWHWDRMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171583 | |

| Record name | 2-(2-Aminoethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethyl)thiazole | |

CAS RN |

18453-07-1 | |

| Record name | 2-Thiazolylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18453-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Aminoethyl)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018453071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Aminoethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiazol-2-yl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-(2-Aminoethyl)thiazole interact with its target and what are the downstream effects?

A1: 2-(2-Aminoethyl)thiazole selectively binds to histamine H1 receptors. [, , , , , ] This binding mimics the action of histamine at the H1 receptor, leading to a variety of downstream effects depending on the tissue and receptor localization. These effects can include:

- Smooth muscle contraction: In tissues like the rat vas deferens and rabbit ear artery, 2-(2-Aminoethyl)thiazole induces contractions similar to histamine. [, ]

- Modulation of neurotransmission: In the rat mesenteric microcirculation, it can inhibit contractions induced by noradrenaline or electrical stimulation, suggesting interference with adrenergic neurotransmission. [] It can also block potassium currents and enhance excitability in ferret vagal afferent neurons. []

- Cellular responses: 2-(2-Aminoethyl)thiazole can enhance C3b rosette formation in human eosinophils, a mechanism potentially important in immune responses. []

Q2: What is the structural characterization of 2-(2-Aminoethyl)thiazole?

A2: * Molecular formula: C5H8N2S []* Molecular weight: 128.21 g/mol * Spectroscopic data: While the provided articles don't delve into detailed spectroscopic data, they highlight the importance of the non-tautomeric nature of 2-(2-Aminoethyl)thiazole for its H1 receptor selectivity. []

Q3: What is the structure-activity relationship (SAR) of 2-(2-Aminoethyl)thiazole?

A3: A key structural feature is its non-tautomeric nature, which is crucial for its selectivity towards H1 receptors over H2 receptors. [, ] Studies using structural analogs, like those with α‐ and β‐methyl branching in the 2-aminoethyl side chain (Isohistamines), provide insights into the SAR for H1 agonistic activity. [] Additionally, the efficacy and potency of 2-(2-Aminoethyl)thiazole can differ between species, indicating variations in receptor structure and recognition. []

Q4: Are there alternative compounds to 2-(2-Aminoethyl)thiazole?

A4: Yes, other histamine H1 receptor agonists exist, each with its own pharmacological profile. Examples include:

- 2-(2-pyridyl)ethylamine (PEA): This compound also demonstrates H1 receptor agonist activity, exhibiting species-dependent differences in potency and efficacy compared to 2-(2-Aminoethyl)thiazole. []

- 2-Methylhistamine: This histamine analog displays some selectivity for H1 receptors, although it might activate H2 receptors at higher doses. []

Q5: What research infrastructure and resources are valuable for studying 2-(2-Aminoethyl)thiazole?

A5: Research on 2-(2-Aminoethyl)thiazole benefits from:

- Isolated tissue preparations: These allow for controlled investigation of drug effects on specific tissues and receptor subtypes, as exemplified by studies on the rat vas deferens and rabbit ear artery. [, ]

- Electrophysiological techniques: These enable the examination of drug action at the cellular and membrane level, as demonstrated by the study on ferret vagal afferent neurons. []

- Receptor binding assays: These are crucial for characterizing the affinity and selectivity of 2-(2-Aminoethyl)thiazole for H1 receptors. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)